2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is a synthetic organic compound belonging to the class of heterocyclic compounds. It has emerged as a promising candidate in drug discovery efforts, particularly in the development of antagonists for specific adenosine receptors. Its role in scientific research primarily revolves around its high affinity for the A2B adenosine receptor, making it a valuable tool for investigating the biological functions of this receptor and exploring its potential as a therapeutic target. []
The synthesis of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is achieved through a multi-step synthetic procedure. One approach involves the condensation of 7-[2-(4-methyl-1-piperazinyl)ethoxy]-5-[(tetrahydro-2H-pyran-4-yl)oxy]-3,4-dihydroquinazoline-4-ketone with 5-chloro-1,3-benzodioxolane aniline in the presence of an organic base and a condensing agent. This reaction leads to the formation of the desired compound. []
The molecular structure of 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine features a central piperazine ring linked to a pyrazine moiety on one side and a substituted oxazole ring on the other side. The oxazole ring bears a 3,4-dimethoxyphenyl group and a methyl group at the 2 and 5 positions, respectively. The combination of these structural elements contributes to the compound's specific binding affinity for the A2B adenosine receptor. []
2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine acts as a potent and selective antagonist of the human A2B adenosine receptor. [] Its mechanism of action involves competitive binding to the receptor, preventing the endogenous ligand, adenosine, from activating the receptor. By blocking A2B receptor signaling, this compound modulates downstream cellular events associated with the receptor's activation, such as cAMP production and calcium mobilization. []
2-(4-{[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine is a potent and selective A2B adenosine receptor antagonist with a binding affinity (Ki) of 38 nM for the human A2B receptor. [] This high affinity and selectivity make it a valuable tool in pharmacological research, particularly in studying the role of the A2B receptor in various physiological and pathological processes.
One key area of application is in research related to Parkinson's disease and cognitive function. Studies using ASP5854, a dual antagonist for A1 and A2A adenosine receptors, demonstrate that blocking these receptors can improve motor impairments and enhance cognitive function. [] While 2-(4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine specifically targets the A2B receptor, its use in research could contribute to a broader understanding of adenosine receptor signaling in neurological disorders.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2